molecular formula C25H31FN4O3 B10782561 1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-6,7-dihydropyrrolo[2,3-c]azepin-8-(1H,5H)-one

1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-6,7-dihydropyrrolo[2,3-c]azepin-8-(1H,5H)-one

Cat. No. B10782561
M. Wt: 454.5 g/mol
InChI Key: NJODDWBWSIFQMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SUN-9221 is a small molecule drug initially developed by Asubio Pharma Co. Ltd. It is known for its dual antagonistic activity on alpha-1 adrenergic receptors and serotonin 2 receptors. This compound has been studied for its potential therapeutic applications in cardiovascular diseases, particularly hypertension, myocardial ischemia, and thrombosis .

Preparation Methods

The synthesis of SUN-9221 involves several steps:

    Condensation: 2-Pyrrolecarboxylic acid is condensed with ethyl 3-(methylamino)-propionate using diethyl phosphorocyanidate to form an amide.

    Hydrolysis: The ethyl ester group of the amide is hydrolyzed to yield a carboxylic acid.

    Cyclization: The carboxylic acid is cyclized in polyphosphoric acid to form a pyrroloazepine derivative.

    Substitution: The pyrroloazepine derivative is reacted with 1,4-dichlorobutane in the presence of potassium carbonate to yield N-(4-chlorobutyl)pyrrole.

    Oximation: The N-(4-chlorobutyl)pyrrole is treated with hydroxylamine hydrochloride and sodium acetate to form an E-oxime.

    Final Substitution: The chloro atom of the E-oxime is displaced with 4-(4-fluorobenzoyl)piperidine-HCl using potassium carbonate and sodium iodide to yield SUN-9221.

Chemical Reactions Analysis

SUN-9221 undergoes various chemical reactions:

Scientific Research Applications

Mechanism of Action

SUN-9221 exerts its effects by antagonizing alpha-1 adrenergic receptors and serotonin 2 receptors. This dual antagonism leads to:

    Vasodilation: By blocking alpha-1 adrenergic receptors, it causes vasodilation, reducing blood pressure.

    Inhibition of Platelet Aggregation: By antagonizing serotonin 2 receptors, it inhibits platelet aggregation, reducing the risk of thrombosis.

    Molecular Targets and Pathways: The primary molecular targets are the alpha-1 adrenergic receptors and serotonin 2 receptors. .

Comparison with Similar Compounds

SUN-9221 is unique due to its dual antagonistic activity. Similar compounds include:

properties

Molecular Formula

C25H31FN4O3

Molecular Weight

454.5 g/mol

IUPAC Name

1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-5,6-dihydropyrrolo[2,3-c]azepin-8-one

InChI

InChI=1S/C25H31FN4O3/c1-28-14-11-22(27-33)21-10-17-30(23(21)25(28)32)13-3-2-12-29-15-8-19(9-16-29)24(31)18-4-6-20(26)7-5-18/h4-7,10,17,19,33H,2-3,8-9,11-16H2,1H3

InChI Key

NJODDWBWSIFQMT-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=NO)C2=C(C1=O)N(C=C2)CCCCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.